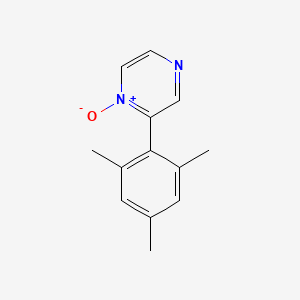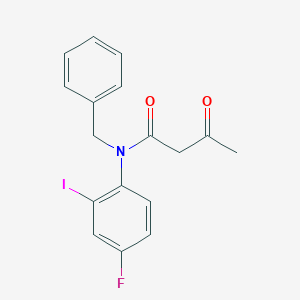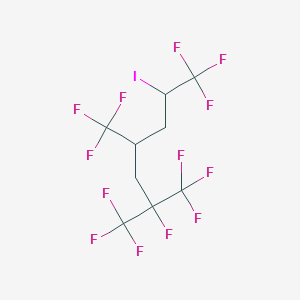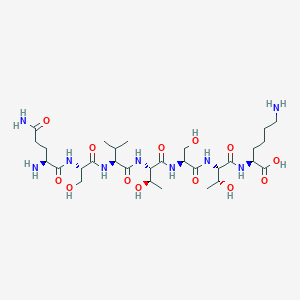![molecular formula C19H30O5 B14193622 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol CAS No. 918789-84-1](/img/structure/B14193622.png)
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol is a complex organic compound that features a dioxolane ring, an ethylhexyl group, and a methoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol typically involves multiple steps:
Formation of the Dioxolane Ring: This step involves the reaction of an aldehyde or ketone with a diol under acidic conditions to form the dioxolane ring.
Attachment of the Ethylhexyl Group: The ethylhexyl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Methoxyphenol Moiety: This step involves the reaction of a phenol derivative with a methoxy group, typically through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenols and ethers.
科学的研究の応用
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Ethylhexyl glycidyl ether: Similar in structure but lacks the dioxolane ring and methoxyphenol moiety.
Glycidyl 2-ethylhexyl ether: Another related compound with similar functional groups but different overall structure.
Uniqueness
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural characteristics.
特性
CAS番号 |
918789-84-1 |
|---|---|
分子式 |
C19H30O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
5-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H30O5/c1-4-6-7-14(5-2)11-22-12-16-13-23-19(24-16)15-8-9-18(21-3)17(20)10-15/h8-10,14,16,19-20H,4-7,11-13H2,1-3H3 |
InChIキー |
ITPBXLWUZAOOOI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC(=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)


![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)


